molecular formula C₂₁H₃₀O₂ B1157671 (-)-Desoxycannabidiol

(-)-Desoxycannabidiol

Cat. No.: B1157671
M. Wt: 298.46
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Desoxycannabidiol is a synthetic or naturally occurring cannabinoid derivative structurally related to cannabidiol (CBD). Unlike CBD, which contains a hydroxyl group (-OH) in its structure, this compound lacks this functional group ("desoxy" indicating the absence of an oxygen atom).

Properties

Molecular Formula

C₂₁H₃₀O₂

Molecular Weight

298.46

Synonyms

(-)-trans-Desoxycannabidiol;  Desoxy CBD;  ∆1(2)-trans-Desoxycannabidiol; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares (-)-Desoxycannabidiol with CBD and the epoxy derivative 1(R),2(S)-epoxy Cannabidiol, a structurally related phytocannabinoid analog:

Compound Molecular Formula Molecular Weight (Da) Key Functional Groups Purity
This compound C₂₁H₃₀O₂* 314.5* Lacks hydroxyl group Not reported
Cannabidiol (CBD) C₂₁H₃₀O₂ 314.5 Phenolic hydroxyl >98% (varies)
1(R),2(S)-epoxy Cannabidiol C₂₁H₃₀O₃ 330.5 Epoxide group >98%

*Inferred based on structural relationship to CBD.

  • The epoxy derivative contains an additional oxygen atom in an epoxide group, increasing molecular weight and likely altering metabolic pathways .

Pharmacological Activity

Receptor Binding and Selectivity
  • CBD : Binds weakly to CB1/CB2 receptors but modulates serotonin (5-HT1A), TRPV1, and PPAR-γ receptors, contributing to anti-inflammatory and anxiolytic effects .
  • Preclinical studies on desoxy analogs indicate altered pharmacokinetics but retained anti-inflammatory activity .
  • No direct pharmacological data are available .
Metabolic Stability
  • CBD : Rapidly metabolized via CYP3A4 and CYP2C19 to 7-OH-CBD and 6-OH-CBD, limiting oral bioavailability .
  • This compound : The absence of a hydroxyl group may reduce phase II glucuronidation, prolonging half-life.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.